Ethylene sulfite

描述

Contextualization of Ethylene (B1197577) Sulfite (B76179) within Cyclic Organosulfur Compounds

Ethylene sulfite, identified by its IUPAC name 1,3,2-dioxathiolane (B15491259) 2-oxide, is a distinct member of the organosulfur compound family. jmchemsci.comwikipedia.org These compounds are characterized by the presence of a carbon-sulfur bond and are integral to various areas of chemical science. jmchemsci.com Specifically, this compound is a cyclic organosulfur compound, meaning its structure contains a ring of atoms that includes at least one sulfur atom.

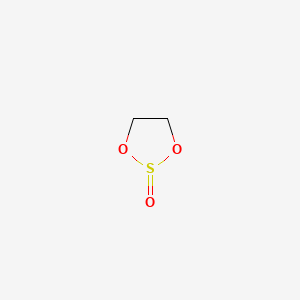

Its chemical structure consists of a five-membered ring containing two oxygen atoms, two carbon atoms, and one sulfur atom, with the sulfur atom also double-bonded to an exocyclic oxygen atom. This classifies it as a cyclic ester of sulfurous acid and ethylene glycol. This structure distinguishes it from other organosulfur compounds like thiols (containing an R-SH group), sulfides (R-S-R'), and sulfones (R-S(=O)₂-R'). britannica.com this compound is structurally analogous to ethylene carbonate (EC), a common component in lithium-ion battery electrolytes, but with a sulfur atom replacing the carbonyl carbon. scientificlabs.ie This similarity is central to its modern applications. Other related cyclic organosulfur compounds that are also investigated as electrolyte additives include ethylene sulfate (B86663) (DTD), 1,3-propane sultone (PS), and vinyl this compound (VES). researchgate.net

Historical Perspective of this compound Research and Applications

Early research into this compound centered on its fundamental chemical synthesis and reactivity. One established method of synthesis involves the reaction of ethylene glycol with thionyl chloride. google.com Another patented method describes its preparation through the catalyzed reaction of sulfur dioxide with ethylene oxide. google.com A notable early study, published in 1962, investigated the hydrolysis of this compound to understand the chemical strain inherent in cyclic esters. acs.org

Toward the end of the 20th century, research interest expanded to include its role in polymer chemistry. Studies demonstrated that this compound could undergo ring-opening polycondensation reactions with cyclic anhydrides to create polyesters, releasing sulfur dioxide in the process. However, the most significant shift in research focus occurred with the rise of lithium-ion battery technology. Pioneering work in the late 1990s and early 2000s identified this compound as a valuable electrolyte additive. acs.org Research demonstrated that even small quantities of this compound in propylene (B89431) carbonate (PC)-based electrolytes could effectively prevent the co-intercalation of solvent molecules into the graphite (B72142) anode, a major obstacle at the time. acs.org

Significance of this compound in Modern Chemical Science and Technology

The contemporary importance of this compound is overwhelmingly tied to its role as a high-performance electrolyte additive in lithium-ion batteries (LIBs). scientificlabs.iemarkwideresearch.com Its primary function is as a film-forming agent. scientificlabs.ieresearchgate.net During the initial charging cycles of a battery, this compound is preferentially reduced at the surface of the anode (typically graphite) before the main electrolyte solvents like ethylene carbonate or propylene carbonate. nih.gov

This preferential reduction leads to the formation of a stable, thin, and uniform passivation layer known as the solid electrolyte interphase (SEI). researchgate.netrsc.org The SEI is critical to the long-term health and performance of the battery. A well-formed SEI is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing the continuous decomposition of the electrolyte. rsc.org Theoretical and experimental studies have shown that the reductive decomposition of this compound yields key inorganic components like lithium sulfite (Li₂SO₃) and organic lithium salts such as (CH₂OSO₂Li)₂, which are major constituents of this effective SEI film. acs.orgnih.govresearchgate.net The formation of this robust SEI layer enhances the battery's cyclic stability, improves performance at low temperatures, and allows for higher charge and discharge rates. researchgate.netrsc.org Beyond its dominant role in energy storage, this compound continues to be used as an intermediate in various organic syntheses and as a monomer in specialized polymer production. markwideresearch.com

Scope and Objectives of the Research Outline

This article provides a focused and scientifically rigorous examination of the chemical compound this compound. The objective is to deliver a thorough overview based on a structured framework, adhering strictly to the specified topics. The scope is centered on the fundamental chemical identity of this compound, its historical development in research, and its significant role in modern chemical technologies, particularly in the field of energy storage. The content will detail its position within organosulfur chemistry, chronicle its research trajectory, and analyze its contemporary applications. This outline deliberately excludes topics outside this defined scope to ensure a concentrated and precise scientific discussion.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3,2-dioxathiolane 2-oxide | britannica.com |

| Synonyms | Cyclic this compound, Glycol sulfite, ES | chemicalbook.com |

| CAS Number | 3741-38-6 | chemicalbook.com |

| Molecular Formula | C₂H₄O₃S | chemicalbook.comamericanelements.com |

| Molecular Weight | 108.12 g/mol | americanelements.com |

| Appearance | Clear, colorless liquid | chemicalbook.comfishersci.com |

| Density | 1.426 g/mL at 25 °C | americanelements.com |

| Melting Point | -17 °C to -11 °C | chemicalbook.comkishida.co.jp |

| Boiling Point | 159.1 °C | scientificlabs.ieamericanelements.com |

| Refractive Index | n20/D 1.445 | scientificlabs.ie |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXYVJKNSMILOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020668 | |

| Record name | Glycol sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Glycol sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3741-38-6 | |

| Record name | Ethylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycol sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,2-Dioxathiolane, 2-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycol sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XYC59UJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways of Ethylene Sulfite

Established Synthetic Routes for Ethylene (B1197577) Sulfite (B76179)

Reaction of Ethylene Glycol with Thionyl Chloride

One of the most common and industrially advantageous methods for synthesizing ethylene sulfite is the reaction between ethylene glycol and thionyl chloride. google.com This method is often favored due to its relative safety and the low cost of the reactants. google.com The reaction can be performed with or without a solvent and catalyst. google.com

In a typical laboratory procedure, ethylene glycol is reacted with thionyl chloride, often in a solvent like dichloromethane. chemicalbook.com The reaction is usually carried out at a controlled temperature, for instance, between 0 and 20°C. chemicalbook.com Triethylamine (B128534) may be added in a subsequent step to neutralize the hydrochloric acid formed during the reaction. chemicalbook.com Following the reaction, the product is isolated, often through filtration to remove any precipitated salts like triethylamine hydrochloride, and then purified by distillation under reduced pressure. chemicalbook.com A high yield of 99% with a purity of 99.1% has been reported using this method. chemicalbook.com

However, a significant drawback of this method is the generation of a substantial amount of acidic gas, which complicates the post-treatment and purification processes. guidechem.com Impurities such as chloroethanol can also be present in the final product. guidechem.com To obtain high-purity this compound suitable for applications like lithium secondary battery electrolytes, further refining steps are necessary. These can include washing with a basic aqueous solution, dehydration by refluxing, and distillation. google.com

A variation of this method involves using ethylene glycol disodium (B8443419) salt instead of ethylene glycol. This approach aims to eliminate the discharge of acidic wastewater and byproducts, aligning with cleaner production principles. The reaction is carried out by adding thionyl chloride to a solution of ethylene glycol disodium salt under a nitrogen atmosphere. google.com

| Reactants | Solvent | Temperature | Yield | Purity | Reference |

| Ethylene Glycol, Thionyl Chloride | Dichloromethane | 0-20°C | 99% | 99.1% | chemicalbook.com |

| Ethylene Glycol, Thionyl Chloride | - | - | High | - | iu.edu |

| Ethylene Glycol Disodium Salt, Thionyl Chloride | - | - | - | - | google.com |

Reaction of Ethylene Glycol with Dimethyl Sulfite

This compound can also be synthesized by the reaction of ethylene glycol with dimethyl sulfite. google.com This transesterification reaction can proceed without a catalyst, but it is often slow and incomplete under such conditions. guidechem.com To enhance the reaction rate and yield, a catalyst such as p-toluenesulfonic acid is typically employed. guidechem.com

In a representative synthesis, ethylene glycol and dimethyl sulfite are heated in the presence of p-toluenesulfonic acid. The reaction is initiated at around 70°C, and the methanol (B129727) generated as a byproduct is continuously removed through fractional distillation. guidechem.com The temperature of the reaction mixture is gradually increased, and when it reaches above 170°C with no more methanol evolving, the reaction is considered complete. guidechem.com The crude product is then purified by fractional distillation to yield this compound with a purity of 99%. guidechem.com A high yield of 970g from 10 moles of reactants has been achieved with this method. guidechem.com

| Reactants | Catalyst | Temperature | Yield | Purity | Reference |

| Ethylene Glycol, Dimethyl Sulfite | p-Toluenesulfonic Acid | 70-170°C+ | High | 99% | guidechem.com |

| Ethylene Glycol, Dimethyl Sulfite | None | - | Low/Incomplete | - | guidechem.com |

Reaction of Ethylene Oxide with Sulfur Dioxide

The reaction of ethylene oxide (also known as epoxy ethane) with sulfur dioxide is another route to this compound. google.comsmolecule.com This method, however, is associated with safety concerns and requires stringent control over equipment and operating conditions. guidechem.com The reaction is typically catalyzed. google.com

One approach involves the use of a complex formed by polyethylene (B3416737) glycol (PEG) and a metal halide as the catalyst. google.com This catalytic system allows the reaction to proceed under milder conditions, potentially improving the purity and yield of the final product. google.com The reaction is generally carried out by contacting sulfur dioxide gas with ethylene oxide in the presence of the catalyst. google.com The reaction temperature is preferably in the range of 130°C to 180°C, with the pressure of the reaction system maintained between 3MPa and 6MPa. google.com

Quaternary ammonium- and amino-functionalized silica (B1680970) have also been demonstrated as effective catalysts for the cycloaddition of sulfur dioxide to epoxides, including ethylene oxide, under solvent-free conditions at 100°C, producing cyclic sulfites in high yields (79-96%). researchgate.net Additionally, the copolymerization of ethylene oxide and sulfur dioxide can yield poly(this compound), which can subsequently degrade to form this compound. researchgate.net

| Reactants | Catalyst | Temperature | Pressure | Yield | Reference |

| Ethylene Oxide, Sulfur Dioxide | Polyethylene Glycol-Metal Halide Complex | 130-180°C | 3-6 MPa | High | google.com |

| Ethylene Oxide, Sulfur Dioxide | Quaternary Ammonium (B1175870)/Amino-Functionalized Silica | 100°C | - | 79-96% | researchgate.net |

Depolymerization of Polythis compound

This compound can be obtained through the depolymerization of polythis compound. google.com While this method is a recognized synthetic route, it is generally considered to be of low practical utility. guidechem.com The process involves the breakdown of the polymer chain, which can be initiated by heat or chemical agents. researchgate.net For instance, the copolymer of ethylene oxide and sulfur dioxide, which is a mixture of linear and cyclic products, tends to degrade to yield this compound. researchgate.net This decomposition is slow at 50°C if unreacted sulfur dioxide is removed, but proceeds rapidly in the presence of strong electrophilic compounds like boron trifluoride (BF3) or phosphoric acid (H3PO4). researchgate.net

Reaction of 2-Haloethylthiocyanates with Sodium Sulfide (B99878)

The synthesis of ethylene sulfide has been reported through the reaction of 2-chloroethylthiocyanate with alcoholic sodium sulfide. orgsyn.org This method represents one of the earlier approaches to preparing this compound.

Reaction of Ethylene Carbonate with Thiocyanate (B1210189) Salts (Potassium Thiocyanate)

A notable method for the synthesis of ethylene sulfide involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). orgsyn.orgwhy.gr In this procedure, potassium thiocyanate is first melted under vacuum to remove any residual water. orgsyn.org Ethylene carbonate is then added to the molten salt. orgsyn.org The reaction mixture is heated, and upon reaching a temperature of 95°C, ethylene sulfide begins to distill and is collected. orgsyn.org The reaction proceeds for several hours at a temperature range of 95–99°C. orgsyn.org This method offers the advantage of using readily available and inexpensive starting materials. orgsyn.org The reaction is believed to proceed via a nucleophilic attack of the thiocyanate sulfur on one of the ethylene carbons of the carbonate, leading to the formation of ethylene sulfide and potassium cyanate (B1221674) (KOCN) as a byproduct, with the evolution of carbon dioxide. reddit.com

| Reactants | Temperature | Yield | Reference |

| Ethylene Carbonate, Potassium Thiocyanate | 95-99°C | 68-75% | orgsyn.org |

Reaction of Ethylene Monothiocarbonate with Sodium Carbonate

Research indicates that the reaction involving ethylene monothiocarbonate is a documented pathway for the synthesis of ethylene sulfide (thiirane), a structural analog of this compound, rather than this compound itself. nih.govorgsyn.org The process involves the thermal decomposition of monothiolethylene carbonate, which can be facilitated by a catalyst such as anhydrous sodium carbonate. google.com

In this reaction, heating monothiolethylene carbonate, typically with a small amount of anhydrous sodium carbonate, induces decomposition. google.com The primary products of this decomposition are ethylene sulfide and carbon dioxide. google.com This method is noted as a viable route for producing ethylene sulfide, a three-membered heterocyclic compound containing a sulfur atom. nih.govgoogle.com

Reaction of Ethylene Oxide with Thiourea (B124793) or Carbonyl Sulfide

Similar to the preceding section, the reaction of ethylene oxide with reagents like thiourea or carbonyl sulfide is a known method for producing ethylene sulfide , not this compound. nih.gov These reagents act as sulfur-transfer agents to convert the epoxide ring of ethylene oxide into a thiirane (B1199164) ring.

The synthesis methods include the reaction of ethylene oxide with:

Thiourea: This reaction serves as a route to ethylene sulfide. nih.gov

Inorganic Thiocyanates: Aqueous potassium thiocyanate can react with ethylene oxide to form ethylene sulfide. orgsyn.org

Carbonyl Sulfide (COS): The interaction between ethylene oxide and COS is another pathway to synthesize ethylene sulfide. nih.gov Heterogeneous reactions of carbonyl sulfide on various mineral oxides have been studied, highlighting its reactivity. copernicus.org

These reactions underscore the chemical pathways available for creating the episulfide linkage found in ethylene sulfide.

Catalyzed Synthesis via Sulfur Dioxide and Epoxy Ethane (B1197151) using Polyethylene Glycol-Metal Halide Complexes

A specific method for the catalyzed synthesis of this compound involves the reaction of sulfur dioxide (SO₂) with epoxy ethane (ethylene oxide). google.com This process is facilitated by a catalyst system composed of polyethylene glycol (PEG) complexed with a metal halide. google.com

The key features of this method are:

Reactants : Sulfur dioxide and epoxy ethane. google.com

Catalyst : A complex formed between polyethylene glycol and a metal halide. The molar ratio of PEG to metal halide in the catalyst is typically in the range of (1.0–4.0):1. google.com

Advantages : This catalytic system allows the reaction to proceed under mild conditions. It is noted for improving both the purity and the yield of the resulting this compound, utilizing a low-cost and non-toxic catalyst. google.com

The polyethylene glycol component is thought to enhance the catalytic capability of the anion by complexing with the metal cation. google.com

Table 1: Catalyzed Synthesis of this compound

| Reactants | Catalyst System | Key Feature | Reference |

|---|---|---|---|

| Sulfur Dioxide, Epoxy Ethane | Polyethylene Glycol (PEG) - Metal Halide Complex | Enables reaction under mild conditions, improving yield and purity. | google.com |

Synthesis from Ethylene Glycol Disodium Salt and Thionyl Chloride

This compound can be synthesized by reacting the disodium salt of ethylene glycol with thionyl chloride (SOCl₂). A patented method outlines adding ethylene glycol disodium salt to a solvent and then dropwise adding thionyl chloride at a controlled temperature under a nitrogen atmosphere to initiate the reaction. researchgate.net This approach represents a direct route to the cyclic sulfite from a pre-formed dialkoxide.

Advanced Synthetic Approaches and Innovations

Ongoing research into this compound synthesis focuses on understanding reaction mechanisms to optimize conditions and the development of novel, more efficient catalytic systems.

Mechanistic Studies of this compound Formation Reactions

Understanding the mechanisms of formation is crucial for controlling reaction outcomes and improving synthesis efficiency.

From Ethylene Glycol and Thionyl Chloride : The reaction of a diol, such as ethylene glycol, with thionyl chloride is a standard procedure for preparing cyclic sulfites. researchgate.netgoogle.com The reaction typically proceeds in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. Mechanistic studies of related cyclic sulfite photoreactions suggest the formation of diradical intermediates. d-nb.info An electrochemical approach has also been developed, starting from diols and sulfur dioxide, which proceeds through a dehydrative cyclization. researchgate.netrsc.org

From Ethylene Oxide and Sulfur Dioxide : The reaction between ethylene oxide (EO) and sulfur dioxide (SO₂) can be complex. In the presence of certain catalysts like Lewis bases (e.g., amines, phosphines), the two monomers can undergo alternating copolymerization to yield poly(this compound). researchgate.net This polymer can subsequently degrade, particularly in the presence of electrophiles, to form the more stable cyclic monomer, this compound. researchgate.net Mechanistic studies indicate that SO₂ can activate the ring-opening of epoxides, leading to the formation of cationic active centers that initiate polymerization and cyclization processes. acs.org

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, influencing reaction rates, selectivity, and operating conditions.

Homogeneous and Heterogeneous Catalysts : The cycloaddition of sulfur dioxide to epoxides can be effectively catalyzed. Quaternary ammonium- and amino-functionalized silica catalysts have been developed as heterogeneous systems that produce cyclic sulfites in high yields (79-96%) under solvent-free conditions. researchgate.net These immobilized catalysts offer the advantage of easy separation from the product, preventing catalytic decomposition during purification. researchgate.net Aromatic tertiary amines like pyridine (B92270) and quinoline (B57606) have also been identified as effective homogeneous catalysts for the copolymerization of EO and SO₂, which can be a precursor to this compound. researchgate.net

Metal-Based Catalysts : As detailed in section 2.1.9, complexes of polyethylene glycol and metal halides are effective catalysts for the direct synthesis from SO₂ and ethylene oxide. google.com While not used for direct synthesis, ruthenium catalysts are employed in the subsequent oxidation of cyclic sulfites to cyclic sulfates, a common derivatization. researchgate.netgoogle.com The broader field of catalysis has seen extensive use of various metal catalysts for related reactions, such as the silver-catalyzed oxidation of ethylene to ethylene oxide and the use of metal cyanide complexes for ethylene oxide polymerization. lu.seacs.org

Table 2: Catalysts in this compound and Related Syntheses

| Catalyst Type | Reactants | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| PEG-Metal Halide Complex | SO₂, Epoxy Ethane | Direct Cycloaddition | High yield and purity under mild conditions. | google.com |

| Quaternary Ammonium on Silica | SO₂, Epoxides | Heterogeneous Cycloaddition | High yields (79-96%) and easy catalyst separation. | researchgate.net |

| Aromatic Tertiary Amines | SO₂, Ethylene Oxide | Homogeneous Copolymerization | Pyridine and quinoline show high catalytic activity. | researchgate.net |

Role of Homogeneous Catalysts

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of this compound due to their high activity and selectivity under mild conditions. These catalysts facilitate the reaction between ethylene oxide and sulfur dioxide, often leading to high yields of the desired product.

A variety of compounds have been shown to be effective homogeneous catalysts for this transformation. Lewis bases, such as tertiary amines (e.g., triethylamine) and phosphines (e.g., triphenylphosphine), are commonly employed. The catalytic cycle is thought to involve the formation of a zwitterionic adduct between the Lewis base and sulfur dioxide, which then attacks the ethylene oxide ring.

Organometallic compounds also serve as efficient catalysts. For instance, antimony compounds have been demonstrated to catalyze this reaction effectively. Additionally, certain metal halide complexes can be used.

Ionic liquids have emerged as a particularly promising class of homogeneous catalysts. They can function as both the catalyst and the solvent, simplifying the reaction setup and workup. For example, quaternary ammonium and phosphonium (B103445) salts have shown high catalytic activity. The halide anion of the ionic liquid is believed to act as a nucleophile, initiating the ring-opening of ethylene oxide, which is a key step in the reaction mechanism.

The table below presents a summary of various homogeneous catalysts used for the synthesis of this compound, highlighting the reaction conditions and resulting yields.

Table 1: Performance of Homogeneous Catalysts in this compound Synthesis

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | Toluene | Room Temperature | High |

| Triphenylphosphine | Dioxane | 60 | 92 |

| Antimony Compound | - | - | High |

Role of Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer several advantages for industrial processes, most notably their ease of separation from the reaction mixture and their potential for recyclability. For the synthesis of this compound, a range of solid catalysts has been investigated.

Anion-exchange resins, particularly those in their halide forms, have proven to be effective heterogeneous catalysts. The catalytic activity is attributed to the nucleophilic halide anions immobilized on the polymer support, which initiate the ring-opening of ethylene oxide. These resins can be easily filtered off at the end of the reaction and reused in subsequent batches.

Supported metal catalysts are another important class of heterogeneous catalysts for this reaction. For example, tin compounds supported on materials with high surface areas, such as activated carbon or silica, have demonstrated good catalytic performance. The solid support helps to disperse the active catalytic sites, maximizing their availability to the reactants.

Metal oxides have also been explored as catalysts for this compound synthesis. While they may require more forcing reaction conditions (higher temperatures and pressures) compared to other systems, they are robust and can be used in continuous flow reactors.

The following table summarizes the performance of selected heterogeneous catalysts in the synthesis of this compound.

Table 2: Performance of Heterogeneous Catalysts in this compound Synthesis

| Catalyst | Support | Temperature (°C) | Yield (%) | Reusability |

|---|---|---|---|---|

| Anion-Exchange Resin | Polymer | 60 | >90 | High |

| Tin Compound | Activated Carbon | 100 | 96 | Good |

Green Chemistry Approaches in Catalyst Development

The principles of green chemistry are increasingly guiding the development of new catalytic systems for this compound synthesis. The goal is to create processes that are more environmentally benign, for example, by using non-toxic and renewable materials, minimizing waste, and reducing energy consumption.

One area of focus is the development of catalysts from renewable resources. This includes modifying biopolymers like cellulose (B213188) or starch to introduce catalytic functionalities. Such bio-based catalysts are attractive due to their biodegradability and low environmental footprint.

The use of ionic liquids as "green" solvents and catalysts continues to be an active area of research. While early ionic liquids raised some environmental concerns, newer generations are being designed with improved biodegradability and lower toxicity. Their negligible vapor pressure also helps to reduce air pollution from volatile organic compounds.

Solvent-free reaction conditions represent another key green chemistry strategy. By eliminating the need for a solvent, the process becomes more atom-economical and generates less waste. This approach is feasible when one of the reactants, such as liquid ethylene oxide, can also serve as the reaction medium. Many heterogeneous catalysts are well-suited for use under solvent-free conditions.

Furthermore, there is a drive to develop catalysts that can operate efficiently under ambient temperature and pressure. This would significantly reduce the energy requirements of the synthesis, making it more sustainable. Highly active organocatalysts and specially designed metal complexes are being explored for this purpose.

The table below highlights some of the green chemistry approaches being applied to the development of catalysts for this compound synthesis.

Table 3: Green Chemistry Approaches in Catalyst Development for this compound Synthesis

| Green Approach | Catalyst Example | Key Advantage(s) |

|---|---|---|

| Bio-based Catalysts | Modified Biopolymers | Renewable, Biodegradable |

| Green Ionic Liquids | Low-toxicity Ionic Liquids | Recyclable, Low Volatility |

| Solvent-free Synthesis | Heterogeneous Catalysts | High Atom Economy, Reduced Waste |

Purification and Characterization of Synthetic Products

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Subsequently, the purified product is thoroughly characterized to confirm its identity and assess its purity.

Distillation and Related Techniques

Distillation is the primary method used for the purification of this compound on a preparative scale. This technique separates compounds based on differences in their boiling points. This compound has a boiling point of 172-174 °C at atmospheric pressure.

Given its relatively high boiling point, vacuum distillation is often preferred for the purification of this compound. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition that might occur at higher temperatures. This is a common strategy for purifying thermally sensitive organic compounds.

For separations requiring higher efficiency, such as when impurities have boiling points close to that of this compound, fractional distillation under reduced pressure is employed. The use of a fractionating column provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation of the components. The purity of the collected fractions is typically monitored by analytical techniques such as gas chromatography.

Spectroscopic Verification (e.g., NMR, IR)

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly used techniques for this purpose.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its functional groups. A very strong and prominent band appears in the region of 1210-1220 cm⁻¹, which is indicative of the S=O stretching vibration in the cyclic sulfite ester. Other key absorptions include those for the C-O stretching vibrations and the C-H stretching and bending vibrations of the ethylene backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is typically simple and diagnostic. The four protons on the ethylene bridge are chemically and magnetically equivalent, giving rise to a single, sharp signal (a singlet). The chemical shift of this peak is usually observed around 4.8 ppm when measured in a deuterated chloroform (B151607) (CDCl₃) solvent.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure. It shows a single resonance for the two equivalent carbon atoms of the ethylene ring, typically appearing at a chemical shift of around 67 ppm in CDCl₃.

The combination of data from IR and NMR spectroscopy provides a comprehensive and unambiguous confirmation of the chemical structure of this compound.

Chromatographic Purity Assessment (e.g., GC-MS)

Chromatographic techniques are employed to assess the purity of the final product with high precision. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that is particularly well-suited for this purpose.

Gas Chromatography (GC): In GC, a small amount of the sample is vaporized and passed through a long, thin column. The components of the mixture are separated based on their volatility and interactions with the stationary phase coating the inside of the column. A pure sample of this compound will produce a single, sharp peak in the resulting chromatogram at a characteristic retention time. The area of this peak is proportional to the amount of this compound present, allowing for quantitative purity assessment. The presence of any additional peaks would indicate impurities.

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 108 g/mol . The fragmentation pattern is also characteristic of the molecule and serves as a fingerprint for its identification. Key fragments often correspond to the loss of sulfur dioxide (SO₂) or other small neutral species.

GC-MS analysis provides not only a highly accurate measure of the purity of the this compound sample but also allows for the identification of any minor impurities that may be present. This level of detail is crucial for ensuring the quality of the product for its intended applications.

Conformational Analysis and Molecular Structure Elucidation

Spectroscopic Investigations of Ethylene (B1197577) Sulfite (B76179) Conformations

Spectroscopic methods have been instrumental in probing the conformational landscape of ethylene sulfite. Techniques such as infrared, nuclear magnetic resonance, and electron diffraction have provided key insights into the molecule's structure and the dynamic equilibria between its various forms. cdnsciencepub.com

Infrared (IR) spectroscopy has been employed to study the conformational equilibrium of this compound in solution. Early IR data for this compound were interpreted as evidence of a conformational equilibrium. cdnsciencepub.com The S=O stretching vibration is particularly sensitive to the molecular conformation and the surrounding solvent environment.

In the liquid state, this compound exhibits an equilibrium between two conformations distinguished by the orientation of the S=O bond. cdnsciencepub.com However, in the vapor phase, only a single conformer is observed. This suggests that intermolecular interactions in the liquid state play a role in stabilizing different conformational forms. The sensitivity of the S=O dipole in this compound to solvent effects has been noted to be greater than that of normal ketones and diphenyl sulphoxide, but less than that of dimethyl sulphoxide.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, has been a powerful tool for the stereochemical analysis of this compound and its derivatives in solution. cdnsciencepub.com

Early variable temperature ¹H NMR studies led to the proposal of a "non-inverting" ring for this compound, with a preference for a pseudo-axial orientation of the S=O group. cdnsciencepub.com Later, a more detailed analysis of vicinal coupling constants in the ¹H NMR spectrum suggested the existence of twist-envelope forms for the five-membered ring. cdnsciencepub.com This model moves beyond a simple planar or envelope description, proposing a more flexible and dynamic structure.

Analysis of the ¹³C NMR data for this compound and its substituted derivatives has shown that the magnitudes of the γ-gauche and δ-effects are consistent with twist-envelope conformations. These conformations are believed to undergo rapid pseudorotation, a process that interconverts different twist forms without passing through a high-energy planar state and without inversion at the sulfur atom. cdnsciencepub.com The observed chemical shifts for this compound in CDCl₃ are presented in the table below.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-4, C-5 | 63.8 |

Data sourced from a study by G. W. Buchanan & D. G. Hellier (1976) in CDCl₃ solution. cdnsciencepub.com

This data, when compared with substituted derivatives, allows for detailed conformational deductions based on the observed shielding and deshielding effects. cdnsciencepub.com

Electron diffraction has been utilized to determine the molecular structure of this compound in the gas phase. These studies have provided precise measurements of bond lengths and angles, offering a snapshot of the molecule's geometry free from intermolecular interactions present in the condensed phase. Research has indicated an essentially planar structure for the this compound ring in the gas phase. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Studies

Proton NMR (¹H NMR) Analysis

Theoretical and Computational Approaches to Molecular Structure

Theoretical and computational methods, particularly density functional theory (DFT), have been applied to investigate the molecular structure and properties of this compound. rsc.org These calculations can provide optimized geometries, vibrational frequencies, and relative energies of different conformers, complementing experimental findings.

Computational studies have often focused on the role of this compound as an electrolyte additive in lithium-ion batteries. In this context, the calculations have explored its reduction potential and decomposition pathways. researchgate.netresearchgate.net While the primary goal of these studies was not conformational analysis, the optimized molecular structures obtained from these DFT calculations provide a theoretical model of the this compound molecule. For instance, the optimized structures of this compound and its complexes with lithium ions have been calculated to understand its behavior in electrolyte solutions. rsc.org These theoretical models are crucial for interpreting experimental data and for understanding the fundamental relationship between the structure of this compound and its chemical behavior.

Electrochemical Behavior and Applications in Energy Storage Systems

Ethylene (B1197577) Sulfite (B76179) as an Electrolyte Component in Lithium-Ion Batteries (LIBs)

In the realm of lithium-ion batteries, ethylene sulfite is primarily utilized as a film-forming additive. oaepublish.com Its main function is to decompose on the surface of the anode during the initial charging cycles to form a stable and protective layer known as the solid electrolyte interphase (SEI). acs.org This SEI layer is critical for the long-term performance and safety of the battery. acs.org

This compound is recognized for its ability to generate a robust SEI layer. researchgate.net Theoretical and experimental studies have shown that ES is reduced at a higher potential compared to common carbonate solvents like ethylene carbonate (EC) and propylene (B89431) carbonate (PC). researchgate.netrsc.org This preferential reduction ensures that the SEI is formed predominantly from the decomposition products of ES, which contributes to a more stable and effective passivation layer. rsc.org The resulting SEI film is known to suppress the co-intercalation of solvent molecules into the graphite (B72142) anode, a process that can lead to exfoliation and rapid capacity degradation. researchgate.net

The formation of the SEI from this compound is a complex process involving multiple electrochemical reduction pathways. The mechanism is initiated by the transfer of electrons from the anode surface to the ES molecules. nih.gov This leads to the breaking of chemical bonds within the ES molecule and the subsequent formation of various organic and inorganic species that constitute the SEI.

The initial step in the decomposition of this compound often involves a one-electron reduction. researchgate.net This process leads to the formation of a radical anion. rsc.org Theoretical studies suggest that this single-electron reduction mechanism can lead to the formation of organic components in the SEI film. sciepublish.com The one-electron reduction potential of Li+-coordinated ES is approximately 1.9 V versus Li+/Li, which is higher than that of common solvents like EC and PC. rsc.orgnih.gov This higher reduction potential allows ES to be preferentially reduced, forming the initial layer of the SEI. rsc.org

The one-electron reduction of the Li+(ES) complex forms a decomposition precursor, [c-Li+(ES˙−)], which then undergoes further reactions. rsc.org

Following the initial one-electron reduction, a second electron can be transferred, leading to a two-electron reduction pathway. researchgate.netacs.orgnih.gov This process can result in the formation of inorganic products such as lithium sulfite (Li₂SO₃) and ethylene gas. researchgate.netnih.gov The two-electron reduction is considered a key process in the formation of a stable and protective SEI layer. researchgate.net Some studies indicate that the termination of the initially formed radical anion prefers the two-electron reduction process over direct dissociation from a one-electron process. nih.gov

The major products identified from the one- and two-electron reductive decomposition of ES and its lithiated complexes include Li₂SO₃, (CH₂OSO₂Li)₂, and other organosulfur compounds. acs.orgnih.gov

A critical step in the decomposition of this compound is the opening of its five-membered ring structure. rsc.org Upon reduction, the ES molecule undergoes a ring-opening reaction to form a radical anion. nih.govrsc.org This open-chain radical is a highly reactive intermediate that can participate in further reactions. acs.orgnih.gov

The ring-opening can proceed through different pathways, including a concerted mechanism that has a lower energy barrier compared to a stepwise pathway. rsc.org Following the ring-opening, the resulting radical species can undergo dimerization. These termination reactions can also involve reactions with other intermediates, leading to the formation of various species that contribute to the SEI film. nih.gov For instance, the formation of (CH₂OSO₂Li)₂ is a result of such dimerization. researchgate.net

The coordination of lithium ions (Li+) with this compound molecules significantly influences its reduction behavior. acs.org In the electrolyte solution, Li+ ions are solvated by ES molecules, forming complexes such as [Li(ES)₄]⁺ in dilute solutions. rsc.orgresearchgate.net As the salt concentration increases, contact ion-pairs and larger ionic aggregates form. rsc.orgresearchgate.net

This coordination with Li+ facilitates the reduction of ES. nih.gov The Li+-solvated ES complexes are preferentially reduced over free ES molecules. rsc.org Theoretical calculations have shown that the presence of Li+ lowers the energy barrier for the reduction of ES. acs.org The open-chain radical formed after the reduction of ES in the solvent can be further stabilized by dissolved lithium ions. acs.orgnih.gov The reactivity of the (ES)Li+(M) clusters, where M is a cosolvent, is a key factor in the SEI formation process. acs.org

Influence of Lithium Ion Coordination on Reduction

Effect on Cathode Electrolyte Interphase (CEI) Formation

Function as a Co-solvent in Electrolyte Systems

While most commonly used as a low-concentration additive (typically < 5% by volume), this compound and related sulfites have also been explored as co-solvents or even as the primary solvent in electrolyte systems. rhhz.netcapes.gov.brrsc.org Due to structural similarities with organic carbonates, organic sulfites are viable candidates for electrolyte components. capes.gov.br

When used in higher concentrations, ES can significantly alter the electrolyte's bulk properties, such as viscosity, conductivity, and the solvation structure of lithium ions. rsc.org A study on LiFSA/ES electrolyte solutions from dilute to highly concentrated found that the Li-ion coordination environment changes dramatically with concentration. rsc.org In dilute solutions, Li-ions are fully solvated by ES molecules, but as the salt concentration increases, contact ion-pairs and aggregates involving the FSA⁻ anion are formed. rsc.org

These concentrated LiFSA/ES electrolytes demonstrated reversible lithium-ion intercalation into graphite and exhibited high C-rate performance, attributed to the formation of a high-quality, ES-derived passivation film. rsc.org Some sulfites, like dimethyl sulfite (DMS), have been shown to improve both electrolyte conductivity and battery capacity, marking them as good co-solvents. capes.gov.br However, the poor oxidation stability of some sulfites can be a limiting factor for their use as co-solvents in high-voltage applications. researchgate.net

Electrochemical Stability and Performance Enhancement

One of the most significant benefits of incorporating this compound into electrolytes is the marked improvement in the cycling performance of lithium-ion batteries. acs.orgritsumei.ac.jp This enhancement is observed across different electrode chemistries and conditions. The stable SEI formed by ES reduces the irreversible capacity loss during the initial cycles and minimizes continuous electrolyte decomposition during subsequent cycling. smolecule.com

This leads to higher coulombic efficiency and better capacity retention over hundreds of cycles. For example, the addition of even small amounts of ES (0.3 vol%) to a standard electrolyte was shown to greatly suppress capacity fade in LiCoO₂/graphite cells, particularly at high charge/discharge rates. ritsumei.ac.jp In SiOx anodes, electrolytes that form robust SEIs containing species derived from sulfur additives result in remarkably enhanced cyclic stability, with capacity retention of 81.9% after 200 cycles being reported in one study and 92.0% after 50 cycles in a full cell in another. acs.org

Table 2: Reported Performance Enhancements with this compound (ES) or Related Additives | Cell Type | Electrolyte System | Key Finding | Performance Metric | Reference | | :--- | :--- | :--- | :--- | :--- | | LiCoO₂/Graphite | 1 M LiPF₆ in EC/EMC + 0.3% ES | ES suppressed capacity fade significantly at a 4-C rate. | Improved rate capability and capacity retention. | ritsumei.ac.jp | | Li-O₂ | 1 M LiTFSI in ES | Battery showed high specific capacity and good cycling stability. | Maintained 8 cycles at a fixed capacity of 500 mAh g⁻¹. | rhhz.net | | Li||SiOx | Quasi-Solid Polyether-Based Electrolyte with DTD* | The elastic polymer and robust SEI enhanced stability. | 81.9% capacity retention after 200 cycles at 0.5C. | acs.org | | NCM811||SiOx | Quasi-Solid Polyether-Based Electrolyte with DTD* | Exhibited remarkably enhanced cyclic stability over liquid electrolyte. | 92.0% capacity retention after 50 cycles at 0.5C. | acs.org | | Graphite/Li | LiFSA/ES concentrated electrolyte | High C-rate performance was achieved. | Superior rate capability compared to conventional concentrated electrolytes. | rsc.org | \DTD (ethylene sulfate) is a structurally similar sulfur-containing additive.*

Enhanced Low-Temperature Performance

This compound (ES) has been investigated as an electrolyte additive to improve the low-temperature performance of lithium-ion batteries. acs.orgosti.gov The performance of these batteries typically deteriorates in sub-zero environments, with conventional ethylene carbonate (EC)-based electrolytes experiencing increased viscosity and decreased ionic conductivity. rsc.org This leads to higher internal resistance and a greater risk of lithium dendrite formation. rsc.org

The addition of ES to electrolyte formulations can help mitigate these issues. For instance, electrolytes containing ES have demonstrated good low-temperature performance, which could be advantageous for specialized applications. osti.govresearchgate.net While some studies have shown no obvious effect of ES on low-temperature performance, others indicate its potential benefits. xmu.edu.cn The primary challenge at low temperatures is the reduced charge transfer rate at the electrolyte-electrode interface. rsc.org The solid electrolyte interphase (SEI) layer, crucial for battery function, becomes more resistive and rigid at low temperatures, impeding lithium-ion diffusion. rsc.org Functional additives are sought to create robust, low-resistance SEI layers under these conditions. rsc.org

A study systematically investigated the effects of different sulfur-containing additives on the low-temperature performance of artificial graphite anodes. xmu.edu.cn While ethylene sulfate (B86663) (DTD) showed apparent enhancement due to forming a film with smaller resistance, and 1,3-propane sultone (1,3-PS) showed reduced performance, this compound (ES) was found to have no obvious effect. xmu.edu.cn The different impacts of these additives are attributed to the significantly different impedances of the films they form at the electrode interfaces. xmu.edu.cn

Reduction of Gas Production during Formation and Cycling

Gas generation during the formation and cycling of lithium-ion batteries is a significant concern, impacting the long-term stability and safety of the cells. mdpi.com The decomposition of electrolyte components, particularly during the initial formation of the solid electrolyte interphase (SEI), is a primary source of this gas. mdpi.com

However, research has shown that the use of this compound (ES) as a standalone additive can lead to significant gas production. Studies on Li(Ni1/3Mn1/3Co1/3)O2 (NMC)/graphite pouch cells revealed that those containing only ES produced large volumes of gas during both the formation stage and subsequent cycling. researchgate.net This continuous gas evolution is attributed to the ongoing decomposition of the electrolyte. cip.com.cn

Theoretical studies based on density functional theory (DFT) have explored the reductive decomposition of ES. One proposed decomposition pathway involves the release of sulfur dioxide (SO₂) gas:

2ES + 2Na+ + 2ē → NaO(CH₂)₄ONa + 2SO₂↑ oaepublish.com

This suggests that while ES can participate in forming the protective SEI layer, its decomposition can also contribute to undesirable gas generation within the battery. acs.orgrsc.orgresearchgate.net The gases produced, such as C₂H₄, can diffuse to the cathode and react with the material, leading to surface passivation and capacity fade. mdpi.com

High C-rate Performance

The ability of a battery to charge and discharge at high rates, known as high C-rate performance, is crucial for many applications. This compound (ES) has been shown to play a role in enhancing this characteristic in lithium-ion batteries.

In studies involving concentrated electrolyte solutions of lithium bis(fluorosulfonyl)amide (LiFSA) in ES, excellent high C-rate performance was observed. researchgate.netrsc.org This superior performance, when compared to concentrated electrolytes using conventional organic solvents, is attributed to the formation of a high-grade passivation film derived from ES on the electrode surface. researchgate.netrsc.org This film is a result of the preferential reductive decomposition of the ES molecules that are part of the lithium-ion coordination sphere. researchgate.netrsc.org

Impact on Electrolyte Conductivity

The ionic conductivity of the electrolyte is a fundamental property that directly influences the performance of a lithium-ion battery. This compound (ES) has been studied for its effect on this crucial parameter.

A study investigating a dual-carbon battery system with a lithium bis(trifluoromethane)sulfonimide (LiTFSI)-based electrolyte found that the addition of ES resulted in higher conductivity. The LiTFSI-ES electrolyte demonstrated a conductivity of 7.29 × 10⁻³ S cm⁻¹. researchgate.net However, the study also noted that an excessive amount of ES can lead to a progressive decrease in conductivity. researchgate.net The relationship between electrolyte viscosity and ionic conductivity is inverse; a decrease in viscosity generally leads to an increase in ionic conductivity. hzdr.de

The concentration of the lithium salt also plays a significant role. As the concentration of LiTFSI increases, the number of charge-carrying ions (Li⁺ and TFSI⁻) increases, which can enhance ionic conductivity. researchgate.net However, at very high concentrations, ion pairing and increased viscosity can hinder ion mobility and reduce conductivity. researchgate.net

Broadening of Potential Window

The electrochemical stability window of an electrolyte determines the voltage range within which a battery can operate without significant electrolyte degradation. A wider potential window is essential for developing high-voltage, high-energy-density lithium-ion batteries. hzdr.de

Research on dual-carbon batteries has shown that the inclusion of this compound (ES) in a lithium bis(trifluoromethane)sulfonimide (LiTFSI)-based electrolyte can broaden this operational window. The LiTFSI-ES electrolyte exhibited a potential window of 5.554 V. researchgate.net This widening of the electrochemical window is crucial as researchers explore high-voltage cathode materials that operate beyond the stability limits of conventional carbonate-based electrolytes. hzdr.de

The stability of the electrolyte at both the anode (reductive stability) and the cathode (oxidative stability) defines the potential window. Additives with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be selected to expand this window by forming protective passivation layers on the electrode surfaces. acs.org For instance, additives can be designed to oxidize at a potential slightly lower than the cathode material, forming a stable cathode electrolyte interphase (CEI) that prevents further electrolyte decomposition at high voltages. acs.orgresearchgate.netsciopen.com

This compound in Lithium-Oxygen (Li-O₂) Batteries

Evaluation as an Electrolyte Solvent

This compound (ES) has been evaluated as a potential electrolyte solvent for non-aqueous lithium-oxygen (Li-O₂) batteries, which are considered a promising next-generation energy storage system due to their high theoretical energy density. rhhz.net A major challenge in the development of Li-O₂ batteries is the lack of a stable electrolyte. rhhz.net

ES presents several advantageous properties compared to commonly used solvents like dimethyl sulfoxide (B87167) (DMSO), including significantly lower volatility and higher electrochemical stability. rhhz.net In a study where ES was used as the solvent in a Li-O₂ battery without a catalyst in the air electrode, the battery demonstrated high specific capacity, good round-trip efficiency, and stable cycling. rhhz.net

The electrochemical stability of the ES-based electrolyte was tested under an oxygen atmosphere. It was found to be stable up to 4.50 V, indicating its suitability for the operating conditions of a Li-O₂ battery. rhhz.net This stability is critical because the electrolyte is exposed to highly reactive superoxide (B77818) radicals (O₂⁻) during the discharge process. rhhz.net

Below is a table comparing some of the physical and chemical properties of this compound and Dimethyl Sulfoxide.

Table 1: Comparison of Physical and Chemical Properties of DMSO and ES

| Property | Dimethyl Sulfoxide (DMSO) | This compound (ES) |

|---|---|---|

| Boiling Point | 189 °C | 173-174 °C |

| Flash Point | 87 °C | 91 °C |

| Decomposition Voltage | ~3.75 V | >4.50 V |

Data sourced from a study on this compound based electrolytes for non-aqueous lithium oxygen batteries. rhhz.net

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,3-propane sultone | 1,3-PS |

| Dimethyl sulfoxide | DMSO |

| Ethylene carbonate | EC |

| Ethylene sulfate | DTD |

| This compound | ES |

| Lithium bis(fluorosulfonyl)amide | LiFSA |

| Lithium bis(trifluoromethane)sulfonimide | LiTFSI |

| Li(Ni1/3Mn1/3Co1/3)O2 | NMC |

Electrochemical Stability in Oxygen Atmosphere

This compound (ES) has been identified as a promising solvent for non-aqueous lithium-oxygen (Li-O₂) batteries due to its high electrochemical stability in an oxygen-rich environment. Research indicates that ES solvent exhibits low volatility and superior stability compared to other commonly used solvents like dimethyl sulfoxide (DMSO). researchgate.net When tested in a Li-O₂ battery under an O₂ atmosphere, electrolytes based on this compound showed no decomposition up to 4.50 V. rhhz.net This high decomposition voltage is a crucial attribute, as the electrolyte in a Li-O₂ system must withstand high over-potentials during the charging phase. rhhz.net

Under an Argon atmosphere, the oxidation potential for ES was determined to be 5.45 V versus Li/Li⁺, significantly higher than that of DMSO (4.55 V vs Li/Li⁺), underscoring its robust resistance to electro-oxidation. rhhz.net This intrinsic stability is vital for providing a stable electrochemical window for Li-O₂ battery operations. researchgate.netrhhz.net

Influence on Discharge Products (e.g., Li₂O₂)

In Li-O₂ battery systems, the desired discharge product is lithium peroxide (Li₂O₂), as its formation and decomposition are central to the battery's reversible energy storage. The choice of electrolyte solvent significantly influences the chemistry of the discharge products. Studies utilizing X-ray diffraction (XRD) analysis on air-electrodes from Li-O₂ batteries with an this compound-based electrolyte have confirmed that the main discharge product is indeed Li₂O₂. rhhz.net

Furthermore, upon recharging the battery, the XRD patterns showed a complete disappearance of the Li₂O₂ peaks. This indicates that the lithium peroxide formed during discharge was fully decomposed during the charging process. rhhz.net This efficient and reversible formation and decomposition of Li₂O₂ without the significant generation of unwanted by-products like lithium carbonate (Li₂CO₃) is a key advantage of using this compound, demonstrating the good reversibility of the electrochemical process in this system. rhhz.net

Round-Trip Efficiency and Cycling Stability

The performance of Li-O₂ batteries is often evaluated by their round-trip efficiency and cycling stability. The use of this compound as a solvent has shown promising results in these areas, even without the use of a catalyst in the air-electrode. researchgate.net

In a Li-O₂ battery with an electrolyte composed of 1 mol L⁻¹ Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in this compound, notable performance metrics have been recorded. At a current density of 200 mA g⁻¹, the battery exhibited a discharge voltage plateau at 2.7 V and a charge voltage plateau at 4.26 V. rhhz.net This resulted in a high round-trip efficiency of 80.1%. rhhz.net The specific discharge capacity reached 4929 mAh g⁻¹, with a corresponding charge capacity of 3949 mAh g⁻¹. rhhz.net

Cycling stability was assessed using the capacity-limited method. The battery maintained stable performance for 8 cycles at a fixed capacity of 500 mAh g⁻¹ and a current density of 200 mA g⁻¹, with the discharge voltage remaining above 2.5 V. rhhz.net Good cycling stability was also observed when the specific capacity limit was extended to 1000 mAh g⁻¹. rhhz.net In contrast, batteries using a DMSO-based electrolyte under identical conditions failed to complete a second cycle, highlighting the superior stability of the ES-based system. rhhz.net

| Parameter | Value |

|---|---|

| Discharge Voltage Plateau | 2.7 V |

| Charge Voltage Plateau | 4.26 V |

| Round-Trip Efficiency | 80.1% |

| Specific Discharge Capacity | 4929 mAh g⁻¹ |

| Specific Charge Capacity | 3949 mAh g⁻¹ |

| Current Density | 200 mA g⁻¹ |

| Cycling Stability (500 mAh g⁻¹ limit) | 8 cycles |

Degradation Mechanisms in Li-O₂ Systems

The degradation of electrolytes is a primary factor limiting the lifespan of Li-O₂ batteries. Many common organic carbonate solvents are unstable in the presence of the superoxide radical (O₂⁻), an intermediate formed during the oxygen reduction reaction. researchgate.net A key degradation pathway for solvents like DMSO involves the abstraction of acidic α-CH hydrogen atoms. rhhz.net this compound is considered more stable because its molecular structure lacks these vulnerable α-CH hydrogen atoms, making it less susceptible to attack by superoxide radicals. rhhz.net

However, this compound is not entirely immune to degradation. Its decomposition primarily occurs through reductive pathways. Theoretical studies have shown that the one- and two-electron reductive decomposition of ES can lead to the formation of various products. capes.gov.br These products, including lithium sulfite (Li₂SO₃) and (CH₂OSO₂Li)₂, are key components that contribute to the formation of a protective solid electrolyte interphase (SEI) film on the electrode surface. capes.gov.br

While this SEI formation can be beneficial, the reactivity of ES can also be a drawback. In some systems, particularly when used as a standalone additive, ES can undergo preferential reduction that leads to vigorous reactivity and significant gas generation during the initial formation cycles. rsc.org This can result in the formation of a very thin and ineffective SEI film on the cathode surface, leading to a continuous production of gas during cycling and a decline in electrochemical performance. rsc.org

Analytical Techniques for Electrochemical Studies

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the reduction and oxidation processes of electrolyte components. CV studies have been crucial in determining the electrochemical behavior of this compound in lithium batteries. Research has shown that the decomposition potential of ES is lower than 3.5 V, which has led to its common application as an electrolyte additive rather than a primary solvent in conventional lithium-ion batteries. capes.gov.br

In the context of Li-O₂ batteries, CV scans revealed the oxidation potential of an ES-based electrolyte to be as high as 5.45 V versus Li/Li⁺. rhhz.net Other studies focusing on its role as an additive have noted that ES is reduced at a higher potential (around 2.3 V) compared to standard electrolytes (1.7 V), indicating its preferential reduction to form an SEI layer on the graphite electrode. mdpi.comnpl.co.uk When used in dual carbon batteries, an electrolyte containing LiTFSI and ES demonstrated a broad potential window of 5.554 V. researchgate.netresearchgate.net The combination of ES with other additives like vinylene carbonate (VC) has also been studied, showing that the reduction processes and subsequent SEI formation are dominated by the component with the lower solvation energy for Li⁺, which is VC in this case. rsc.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique used to probe the interfacial properties and charge transfer kinetics within a battery. spectroscopyonline.com For electrolytes containing this compound, EIS has provided significant insights into the characteristics of the SEI layer. researchgate.net

Studies have consistently shown that the addition of ES to an ethylene carbonate (EC)-based electrolyte can significantly reduce the resistance of the SEI layer (R_f) and the charge transfer resistance (R_ct) at the interface between the electrolyte and the graphite anode. mdpi.comresearchgate.net This reduction in impedance facilitates more efficient lithium-ion migration through the surface film and enhances the charge transfer process. mdpi.com For instance, after 5 cycles, the R_f value for a cell with an ES additive was 27.07 Ω, compared to 52.87 Ω for a cell without it. mdpi.com Similarly, the R_ct value was reduced from 34.6 Ω to 23.17 Ω with the inclusion of ES. mdpi.com Furthermore, the addition of ES can also improve the ionic conductivity of the electrolyte itself. researchgate.net

| Parameter | Electrolyte without Additive | Electrolyte with 1 wt% PMS (Phenyl Methanesulfonate) |

|---|---|---|

| R_f (Film Resistance) | 52.87 Ω | 27.07 Ω |

| R_ct (Charge Transfer Resistance) | 34.6 Ω | 23.17 Ω |

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical technique for identifying the gaseous byproducts generated during the electrochemical decomposition of this compound (ES) in lithium-ion batteries. This analysis provides insights into the reaction mechanisms of ES and its influence on the formation of the solid electrolyte interphase (SEI).

When used as an additive, ES has been observed to generate significant amounts of gas, particularly during the initial formation cycles of the battery. researchgate.net In studies comparing electrolytes with and without ES, the cells containing ES alone produced a large volume of gas. researchgate.netrsc.org This is attributed to the preferential reduction of ES at the anode surface. rsc.orgresearchgate.net

The primary gaseous product identified through GC-MS analysis resulting from ES decomposition is ethylene (C2H4). researchgate.net The generation of ethylene suggests specific reductive decomposition pathways of the ES molecule. researchgate.net One proposed mechanism involves a two-electron reduction of ES, leading to the formation of lithium sulfite (Li2SO3) and ethylene gas. researchgate.net

The combination of ES with other additives, such as vinylene carbonate (VC), has been shown to suppress this gas evolution. researchgate.netrsc.org When both VC and ES are present, VC is preferentially reduced due to its lower solvation energy with lithium ions, thus dominating the initial SEI formation and reducing the vigorous decomposition of ES and its associated gas production. researchgate.net GC-MS analysis of cells with both VC and ES shows a significant reduction in the gaseous byproducts compared to cells with ES alone. rsc.org

Table 1: Summary of GC-MS Findings for this compound Decomposition

| Electrolyte Composition | Key Gaseous Products | Observations |

| With this compound (ES) only | Ethylene (C2H4) | Significant gas evolution during formation and cycling. researchgate.netresearchgate.net |

| With Vinylene Carbonate (VC) and ES | Reduced levels of ethylene and other gases | VC is reduced first, suppressing ES decomposition and gas generation. researchgate.netrsc.orgresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to analyze the chemical composition of the solid electrolyte interphase (SEI) formed on electrode surfaces. In the context of this compound (ES) as an electrolyte additive, XPS provides crucial information on how ES contributes to the SEI layer, influencing battery performance.

When ES is used as a supplementary additive in ethylene carbonate (EC)-based electrolytes, XPS results indicate a change in the SEI composition. researchgate.net Specifically, the SEI formed in the presence of ES contains fewer inorganic compounds. researchgate.net This modification of the SEI layer can lead to a reduction in its resistance. researchgate.net

Studies have shown that the decomposition of ES on the anode surface leads to the formation of sulfur-containing species within the SEI. researchgate.netresearchgate.netmdpi.com XPS analysis of the S 2p core spectra reveals the presence of species such as lithium sulfite (Li2SO3) and organic sulfite compounds (ROSO2Li). researchgate.netresearchgate.net For instance, a peak observed around 167.0 eV in the S 2p spectrum is often assigned to Li2SO3. researchgate.net Another peak at approximately 169.2 eV can be attributed to ROSO2Li species. researchgate.net The presence of these sulfur compounds is a direct result of the electrochemical reduction of the ES molecule at the electrode surface.

Furthermore, some studies have identified other sulfur species like Li2S2O3 or S-like species, indicated by a peak around 163.6 eV. researchgate.net The combination of ES with other additives, such as vinylene carbonate (VC), can alter the relative amounts of these sulfur species on the electrode surface. researchgate.net The presence of these sulfur-containing species in the SEI is believed to play a role in improving the stability and ionic conductivity of the passivation layer. mdpi.com

Table 2: Key XPS Findings for SEI Analysis with this compound

| Electrode | Key Species Detected | Associated S 2p Binding Energy (eV) | Reference |

| Graphite Anode | Lithium Sulfite (Li2SO3) | ~167.0 | researchgate.net |

| Graphite Anode | Organic Sulfites (ROSO2Li) | ~169.2 | researchgate.netresearchgate.net |

| Graphite Anode | Li2S2O3 or S-like species | ~163.6 | researchgate.net |

The use of ES can also influence the morphology of the SEI. While XPS provides chemical composition, it is often used in conjunction with techniques like Scanning Electron Microscopy (SEM) to correlate the chemical nature with the physical structure of the passivation layer. researchgate.net

Differential Capacity (dQ/dV) Analysis

Differential capacity (dQ/dV) analysis is a powerful electrochemical technique used to identify and characterize the potentials at which redox reactions occur within a battery. By plotting the derivative of capacity with respect to voltage (dQ/dV) against the cell voltage, distinct peaks corresponding to specific electrochemical processes, such as additive reduction and SEI formation, can be observed.

In the study of this compound (ES) as an electrolyte additive, dQ/dV analysis reveals the potential at which ES is electrochemically reduced. When ES is used alone in an electrolyte, a distinct reduction peak is observed at a potential different from that of the primary solvent, such as ethylene carbonate (EC). researchgate.netresearchgate.net For example, in NMC/graphite pouch cells, ES shows a significant reduction feature around 1.8 V. rsc.org This indicates that ES is preferentially reduced before the bulk electrolyte solvent, contributing to the initial stages of SEI formation. rsc.org

The presence and intensity of these peaks in the dQ/dV plot provide insight into the reactivity of the additives. researchgate.net For instance, the reduction peak associated with ES is often vigorous, corresponding to the significant gas evolution observed in cells containing only this additive. rsc.orgresearchgate.net

When ES is combined with other additives like vinylene carbonate (VC), the dQ/dV plots show a different behavior. VC is typically reduced at a higher potential than ES. rsc.orgresearchgate.net Consequently, in a mixed additive system, the reduction peak for VC appears first, dominating the SEI formation process. researchgate.net This can suppress the strong reduction reaction of ES, leading to a more stable SEI and reduced gas generation. rsc.orgresearchgate.net The dQ/dV curves for cells with both VC and ES often resemble those of cells with VC alone, especially during the initial formation cycles. researchgate.net

Table 3: Reduction Potentials of Electrolyte Components from dQ/dV Analysis

| Additive/Solvent | Reduction Peak Potential (V vs. Li/Li+) | Cell Type | Observation |

| This compound (ES) | ~1.7 | Graphite electrode | Preferential reduction of ES. rsc.org |

| Ethylene Carbonate (EC) | ~0.7-0.8 | Graphite electrode | Main solvent reduction. chemrxiv.orgosti.gov |

| Vinylene Carbonate (VC) | ~0.75 | Graphite electrode | Preferential reduction over EC and ES. chemrxiv.org |

The analysis of dQ/dV plots is crucial for understanding the synergistic or competitive relationship between different electrolyte additives and their role in creating an effective SEI layer. chemrxiv.org

Ultrahigh Precision Coulometry (UHPC)